2-bromo-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
2-bromo-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a chromen-4-one moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by amide formation. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
2-bromo-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 2-bromo-N-(4-methylphenyl)benzamide
- 2-bromo-N-(2-methylphenyl)benzamide
Uniqueness
2-bromo-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of the chromen-4-one moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar benzamides, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C23H16BrNO3 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide |
InChI |
InChI=1S/C23H16BrNO3/c1-14-6-8-15(9-7-14)22-13-20(26)18-12-16(10-11-21(18)28-22)25-23(27)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27) |
InChI Key |
WCKFWHFGLKBTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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